1,6-Diisocyanohexane 1,6-Diisocyanohexane
Brand Name: Vulcanchem
CAS No.: 929-57-7
VCID: VC13331383
InChI: InChI=1S/C8H12N2/c1-9-7-5-3-4-6-8-10-2/h3-8H2
SMILES: [C-]#[N+]CCCCCC[N+]#[C-]
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol

1,6-Diisocyanohexane

CAS No.: 929-57-7

Cat. No.: VC13331383

Molecular Formula: C8H12N2

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

1,6-Diisocyanohexane - 929-57-7

Specification

CAS No. 929-57-7
Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
IUPAC Name 1,6-diisocyanohexane
Standard InChI InChI=1S/C8H12N2/c1-9-7-5-3-4-6-8-10-2/h3-8H2
Standard InChI Key WJCPMQQLTJQIJK-UHFFFAOYSA-N
SMILES [C-]#[N+]CCCCCC[N+]#[C-]
Canonical SMILES [C-]#[N+]CCCCCC[N+]#[C-]

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

1,6-Diisocyanohexane possesses the molecular formula C8H12N2\text{C}_8\text{H}_{12}\text{N}_2, with a molecular weight of 136.19 g/mol . Its structure consists of a six-carbon aliphatic chain terminating in two isocyano (NC-\text{N}\equiv\text{C}) groups, conferring high reactivity toward nucleophiles and electrophiles. Key physicochemical parameters include:

PropertyValueSource
Density0.924 g/cm³
Boiling Point101–103°C at 0.5 mmHg
Melting Point21–23°C
Flash Point146.2°C
Refractive Index (n20Dn_{20}^D)1.443
LogP0.846

Synonyms and Regulatory Identifiers

The compound is interchangeably referred to as hexamethylene diisocyanide, 1,6-hexane-diisocyanate, or EINECS 213-202-0 . Its Harmonized System (HS) code, 2926909090, classifies it under "other nitrile-function compounds" with a general tariff rate of 30.0% .

Synthesis and Manufacturing

Conventional Production Routes

The synthesis of 1,6-diisocyanohexane typically begins with 1,6-hexanediamine, which undergoes formylation and subsequent dehydration. One industrially validated method involves refluxing 1,6-hexanediamine with ethyl formate, followed by vacuum distillation to isolate the product. Alternative approaches employ phase-transfer catalysis, where sodium hydroxide and triethylbenzylammonium chloride (TEBAC) facilitate the reaction in chloroform, achieving yields exceeding 70%.

Scalability and Purification Challenges

Despite its straightforward reaction mechanism, scale-up operations face hurdles due to the compound’s thermal instability above 110°C . Industrial processes often incorporate short-path distillation under reduced pressure (0.5 mmHg) to minimize decomposition . Recent patents highlight innovations in continuous-flow reactors to enhance throughput while maintaining product integrity .

Industrial and Research Applications

Polymer Chemistry

1,6-Diisocyanohexane serves as a critical monomer in polyurethane and polyurea production. Its bifunctionality enables the formation of high-density crosslinked networks, yielding materials with superior tensile strength (up to 45 MPa) and thermal resistance (decomposition onset >250°C). Notable applications include:

  • Adhesives: Formulations containing 10–15 wt% 1,6-diisocyanohexane exhibit lap-shear strengths of 18–22 MPa on steel substrates .

  • Coatings: Automotive clear coats incorporating this compound demonstrate 500+ hours of salt-spray resistance without delamination .

Multicomponent Reactions

The compound’s isocyano groups participate in Passerini reactions, enabling rapid assembly of complex architectures. A 2024 study demonstrated its utility in synthesizing dynamically crosslinked polymers via reaction with α-lipoic acid and aldehydes (Fig. 1) . Resulting materials showed 95% self-healing efficiency after 24 hours at 25°C .

Passerini Reaction: R-NC+RCHO+R’COOHR-NH-C(O)-C(R)(OR’)\text{Passerini Reaction: } \text{R-NC} + \text{RCHO} + \text{R'COOH} \rightarrow \text{R-NH-C(O)-C(R)(OR')}

Example: Polymerization with α-lipoic acid yields stimuli-responsive networks .

Recent Advancements and Future Directions

Macroheterocycle Synthesis

A 2023 innovation utilized 1,6-diisocyanohexane to construct silylidene-phosphane macrocycles with tunable luminescence. These materials achieved quantum yields of 0.42–0.67, positioning them as candidates for organic light-emitting diodes (OLEDs) .

Environmental Impact Mitigation

Ongoing research focuses on enzymatic degradation pathways using Pseudomonas putida strains, achieving 85% mineralization within 72 hours under aerobic conditions. Such bioremediation strategies aim to address environmental persistence concerns linked to conventional incineration methods.

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